Perimidine, 2-amino-1-methyl-
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Overview
Description
Perimidine, 2-amino-1-methyl- is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₁N₃. It is a member of the perimidine family, which are tricyclic compounds known for their unique electronic properties and diverse applications in various fields such as medicine, agriculture, and industrial chemistry . The compound’s structure consists of a perimidine core with an amino group at the second position and a methyl group at the first position.
Preparation Methods
The synthesis of Perimidine, 2-amino-1-methyl- can be achieved through various methods. One common synthetic route involves the reaction of naphthalene-1,8-diamine with methyl isocyanate under reflux conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like xylene . Another method involves the use of microwave radiation, ultrasound, or grinding techniques with different catalysts such as ionic liquids, acids, metals, and nanocatalysts . These methods offer advantages in terms of reaction time, yield, and environmental impact.
Chemical Reactions Analysis
Perimidine, 2-amino-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) . Major products formed from these reactions include halogenated perimidines, reduced perimidines, and oxidized derivatives.
Scientific Research Applications
Perimidine, 2-amino-1-methyl- has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-inflammatory and antimicrobial agent . In medicine, it is being explored for its potential use in drug discovery, particularly in the development of anticancer and antiviral drugs . Industrially, it is used as a dye intermediate, corrosion inhibitor, and in the synthesis of polymers and plastics .
Mechanism of Action
The mechanism of action of Perimidine, 2-amino-1-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammatory and microbial processes . For example, it inhibits the expression of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition reduces inflammation and microbial growth, making it a potential therapeutic agent for inflammatory and infectious diseases.
Comparison with Similar Compounds
Perimidine, 2-amino-1-methyl- can be compared with other similar compounds such as 2-aminopyrimidine and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine . While all these compounds share a similar core structure, they differ in their substituents and electronic properties. For instance, 2-aminopyrimidine is known for its antitrypanosomal and antiplasmodial activities, whereas 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is studied for its mutagenic properties . The unique electronic properties of Perimidine, 2-amino-1-methyl- make it particularly suitable for applications in dye synthesis, corrosion inhibition, and as a ligand in coordination chemistry .
Properties
CAS No. |
20551-10-4 |
---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-methylperimidin-2-amine |
InChI |
InChI=1S/C12H11N3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)14-12(15)13/h2-7H,1H3,(H2,13,14) |
InChI Key |
YPQIGOYKNCVPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1N |
Origin of Product |
United States |
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